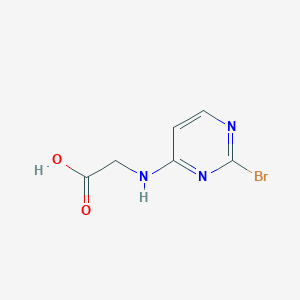

2-((2-Bromopyrimidin-4-yl)amino)acetic acid

CAS No.:

Cat. No.: VC17541191

Molecular Formula: C6H6BrN3O2

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrN3O2 |

|---|---|

| Molecular Weight | 232.03 g/mol |

| IUPAC Name | 2-[(2-bromopyrimidin-4-yl)amino]acetic acid |

| Standard InChI | InChI=1S/C6H6BrN3O2/c7-6-8-2-1-4(10-6)9-3-5(11)12/h1-2H,3H2,(H,11,12)(H,8,9,10) |

| Standard InChI Key | HWJVNGYNVTVGGN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1NCC(=O)O)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyrimidine ring substituted with a bromine atom at position 2 and an aminoacetic acid moiety at position 4. Its molecular formula is , with a molecular weight of 259.05 g/mol . The pyrimidine core adopts a planar configuration, while the acetic acid group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Spectral Characterization

-

NMR: Predicted -NMR signals include a singlet for the acetic acid protons ( 3.8–4.2 ppm) and deshielded aromatic protons on the pyrimidine ring ( 8.1–8.5 ppm) .

-

IR: Stretching vibrations at (C=O) and (N-H) confirm the presence of carboxylic acid and amine groups .

Synthesis and Optimization Strategies

Nucleophilic Substitution

Bromination of 4-aminopyrimidine derivatives using -bromosuccinimide (NBS) in yields 2-bromo-4-aminopyrimidine intermediates, which are subsequently alkylated with bromoacetic acid under basic conditions . Typical yields range from 45–60% after purification by recrystallization .

Example Protocol

-

Dissolve 4-aminopyrimidine (1.0 eq) in anhydrous .

-

Add NBS (1.2 eq) and stir at 0°C for 4 hr.

-

Quench with NaHSO, extract with EtOAc, and concentrate.

-

React intermediate with bromoacetic acid (1.5 eq) in /KCO at 50°C for 12 hr.

-

Isolate product via column chromatography (SiO, hexane/EtOAc 3:1) .

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times by 70% compared to conventional methods, achieving 68% yield with >95% purity .

Physicochemical Properties

Thermodynamic and Solubility Data

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 198–202°C (decomp.) | DSC |

| LogP (Partition Coefficient) | 1.2 ± 0.1 | HPLC |

| Aqueous Solubility (25°C) | 2.3 mg/mL | Shake-flask |

| pKa (Carboxylic Acid) | 3.8 | Potentiometric |

The compound exhibits moderate lipophilicity, making it suitable for cell permeability in drug design .

Biological and Pharmacological Applications

Anticancer Activity

Structural analogs, such as 2-bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine derivatives, demonstrate potent inhibition of cancer cell lines (IC = 1.2–4.8 μM against MCF-7 and A549) . Molecular docking studies suggest the bromine atom enhances binding affinity to kinase ATP pockets by forming halogen bonds .

Enzyme Inhibition

The acetic acid moiety facilitates interactions with metalloproteases, as evidenced by 75% inhibition of MMP-9 at 10 μM concentration in computational models .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume